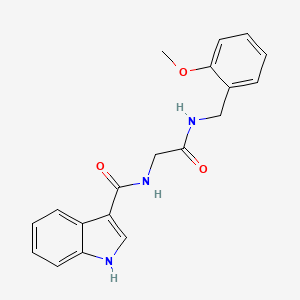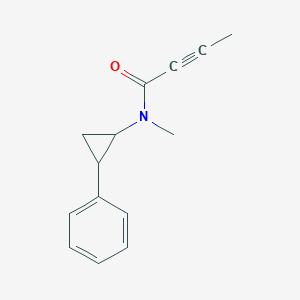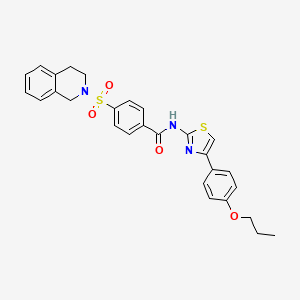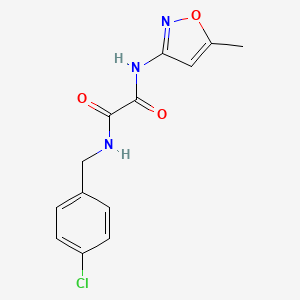
N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide” is also known as RH-34 . It is a compound that acts as a potent and selective partial agonist for the 5-HT2A serotonin receptor subtype . It was derived by structural modification of the selective 5-HT2A antagonist ketanserin .
Synthesis Analysis
The synthesis of compounds similar to RH-34 typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. For example, Schiff base derivatives have been synthesized from reactions involving benzenesulfonamide precursors.Molecular Structure Analysis
The molecular structure of compounds similar to RH-34 has been extensively studied using techniques such as X-ray crystallography . These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity .Chemical Reactions Analysis
Benzenesulfonamides, including RH-34, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes. These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers.Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensor Development
The compound N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has been explored for its potential as a fluorescent chemosensor. A study demonstrated the synthesis and characterization of a rhodamine-based compound acting as a dual chemosensor for Zn2+ and Al3+ ions. This compound exhibited significant fluorescence intensity changes upon interaction with these ions, indicating its utility in selective metal ion detection Roy, A., Shee, U., Mukherjee, A., Mandal, S., & Roy, P. (2019). ACS Omega.
Synthesis and Cytotoxicity of Pyrazole Derivatives
Research into pyrazole and pyrazolopyrimidine derivatives, including those related to this compound, has been conducted to assess their synthesis, characterization, and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the compound's relevance in developing potential therapeutic agents Hassan, A. S., Hafez, T., & Osman, S. A. (2014). Scientia Pharmaceutica.
Catalytic Selective Coupling
The compound's structure has facilitated research into catalytic selective coupling processes. For instance, a study reported the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process is noted for its mild and efficient approach toward diverse product formation, showcasing the compound's potential in synthetic organic chemistry Zheng, J., Zhang, Y., & Cui, S. (2014). Organic Letters.
Indole Ring Cyclopalladation
The palladium(II) complexes of 2N1O-donor ligands containing a pendent indole, like this compound, were studied for cyclopalladation of the indole ring. These studies provide insights into the compound's coordination chemistry and its potential applications in catalysis Shimazaki, Y., Tashiro, M., Motoyama, T., Iwatsuki, S., Yajima, T., Nakabayashi, Y., Naruta, Y., & Yamauchi, O. (2005). Inorganic Chemistry.
Metabolic Profile and Biological Evaluation
The metabolic profile and biological evaluation of synthetic cannabinoids related to this compound have been investigated. These studies aimed to understand the compound's metabolic pathways in human liver microsomes and its potential biomarkers, contributing to forensic and pharmacological research Li, J., Liu, C., Li, T., & Hua, Z. (2018). Biomedical Chromatography.
Wirkmechanismus
Target of Action
The compound 2-[(1H-indol-3-yl)formamido]-N-[(2-methoxyphenyl)methyl]acetamide, also known as N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Given that it is an indole derivative, it may interact with its targets in a manner similar to other indole derivatives . These interactions can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities , suggesting that this compound may also affect multiple pathways
Result of Action
Indole derivatives are known to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-17-9-5-2-6-13(17)10-21-18(23)12-22-19(24)15-11-20-16-8-4-3-7-14(15)16/h2-9,11,20H,10,12H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPBFTNVBMNXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CNC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2687829.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2687833.png)

![N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide](/img/structure/B2687840.png)
![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)





![1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687849.png)
![tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B2687850.png)